molecular formula C4H9F3N2 B15325724 (4,4,4-Trifluorobutyl)hydrazine

(4,4,4-Trifluorobutyl)hydrazine

Cat. No.: B15325724
M. Wt: 142.12 g/mol
InChI Key: OBDNGDTUVCVXFJ-UHFFFAOYSA-N
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Description

(4,4,4-Trifluorobutyl)hydrazine is a specialized organofluorine building block of high value in medicinal and agrochemical research. Its molecular structure, featuring a hydrazine group attached to a 4,4,4-trifluorobutyl chain, makes it a versatile precursor for the synthesis of various fluorinated nitrogen-containing heterocycles. A primary application of such trifluoromethyl-functionalized hydrazines is their use in cyclocondensation reactions with 1,3-dicarbonyl compounds to synthesize pyrazole and 4,5-dihydropyrazole derivatives . These intermediates are crucial in developing new active molecules, as the incorporation of a trifluoromethyl group is a well-established strategy in modern drug design. The trifluoromethyl (CF3) group is a prominent pharmacophore found in numerous pharmaceuticals, known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . Compounds containing the CF3 group are present in a wide range of CNS-acting drugs, including antipsychotics, antidepressants, and anesthetics . Furthermore, the hydrazine-hydrazone scaffold is present in compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects, as well as significant potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Researchers can leverage this compound as a structural unit to create novel molecular entities for screening in various therapeutic areas. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9F3N2

Molecular Weight

142.12 g/mol

IUPAC Name

4,4,4-trifluorobutylhydrazine

InChI

InChI=1S/C4H9F3N2/c5-4(6,7)2-1-3-9-8/h9H,1-3,8H2

InChI Key

OBDNGDTUVCVXFJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)CNN

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4,4 Trifluorobutyl Hydrazine and Analogues

Direct Synthesis Strategies for (4,4,4-Trifluorobutyl)hydrazine

Direct synthesis methods aim to construct the target molecule in a minimal number of steps from readily available starting materials. For this compound, these strategies primarily involve forming the crucial C-N or N-N bond to attach the hydrazine (B178648) moiety to the trifluorobutyl chain.

Nucleophilic Displacement Routes for Hydrazine Formation

One of the most classical and direct approaches to forming alkyl hydrazines is the nucleophilic substitution reaction between hydrazine and an alkyl halide. researchgate.net In this route, hydrazine acts as the nucleophile, displacing a suitable leaving group (e.g., bromide, iodide, tosylate) from a 4,4,4-trifluorobutyl electrophile.

Reaction Scheme: CF₃(CH₂)₃-L + N₂H₄ → CF₃(CH₂)₃-NHNH₂ + HL (where L = leaving group)

While straightforward, this method is often hampered by a significant drawback: overalkylation. researchgate.netpsu.edu Since the product, this compound, is also a nucleophile, it can react with another molecule of the electrophile to form 1,2-bisthis compound. Further reactions can lead to more complex mixtures, necessitating tedious purification. psu.edu

Kinetic studies have shown that hydrazine possesses a nucleophilicity comparable to that of simple alkylamines like methylamine. nih.govacs.org Its reactivity is influenced by the solvent, being about 100 times less reactive in water than in acetonitrile, though the relative reactivity compared to other nucleophiles remains similar in both solvents. nih.govacs.org To control the reaction and favor monosubstitution, a large excess of hydrazine is typically employed. Another strategy involves using protected forms of hydrazine, such as trifluoroacetyl hydrazides, which can be alkylated and subsequently deprotected.

Reductive Amination Approaches for Trifluorobutyl Hydrazines

Reductive amination is a powerful and highly versatile method for C-N bond formation that avoids the issue of overalkylation seen in direct alkylation. nih.gov This two-step, one-pot process involves the condensation of a carbonyl compound with a hydrazine to form a hydrazone intermediate, which is then reduced in situ to the desired hydrazine.

To synthesize this compound, the process would start with 4,4,4-trifluorobutanal (B105314) and hydrazine.

Reaction Scheme: CF₃(CH₂)₂CHO + N₂H₄ → [CF₃(CH₂)₂CH=NNH₂] → CF₃(CH₂)₃NHNH₂

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the protonated iminium ion/hydrazone over the starting carbonyl compound. acs.orgnih.gov More recently, α-picoline-borane has been identified as an efficient reagent for the direct reductive alkylation of hydrazine derivatives. acs.orgnih.gov

A notable application of this approach is the enantioselective hydrogenation of fluorinated hydrazones, which can be achieved using palladium catalysts, yielding chiral fluorinated hydrazines with high enantioselectivity. psu.edu Furthermore, enzyme-catalyzed reductive aminations, or reductive hydrazinations, using imine reductases (IREDs) offer a green and highly selective alternative for producing substituted hydrazines from diverse carbonyls. organic-chemistry.orgorganic-chemistry.org

Precursor-Based Synthesis and Functional Group Interconversions

These methods involve synthesizing a precursor molecule containing the 4,4,4-trifluorobutyl skeleton and then converting a functional group into the desired hydrazine moiety.

Routes from 4,4,4-Trifluorobutylamines and Derivatives

Converting a primary amine, such as 4,4,4-trifluorobutylamine, into a hydrazine is a viable, albeit multistep, synthetic strategy. Several general methods for the amination of amines have been developed.

One classical approach is the Raschig process , which involves the reaction of an amine with chloramine (B81541) (NH₂Cl). psu.edu A more convenient laboratory-scale alternative uses hydroxylamine-O-sulfonic acid as the aminating agent. psu.edu

Reaction Scheme: CF₃(CH₂)₃-NH₂ + NH₂OSO₃H → CF₃(CH₂)₃-NHNH₂ + H₂SO₄

Another route proceeds via the formation of a diaziridine intermediate. The amine reacts with hydroxylamine-O-sulfonic acid in the presence of a ketone or aldehyde. The resulting diaziridine can then be cleaved under acidic conditions to yield the corresponding hydrazine. psu.edu

More modern methods include electrophilic amination using oxaziridine (B8769555) reagents, which can deliver a protected amino group (e.g., -NHBoc) to the primary amine. researchgate.net The protecting group can then be removed to afford the free hydrazine. The aza-Lossen rearrangement offers another sophisticated route to convert amines into complex hydrazine derivatives under mild conditions. researchgate.net

MethodAminating AgentKey Features
Raschig Process Chloramine (NH₂Cl)Industrial scale; uses reactive chloramine.
Direct Amination Hydroxylamine-O-sulfonic acidConvenient lab-scale alternative to Raschig. psu.edu
Diaziridine Route Amine + Ketone + NH₂OSO₃HInvolves formation and cleavage of a diaziridine ring. psu.edu
Electrophilic Amination OxaziridinesProvides protected hydrazines (e.g., N-Boc). researchgate.net
Aza-Lossen Rearrangement Hydroxamic acid derivativesMild conditions for complex hydrazines. researchgate.net

Hydrazine-Mediated Transformations of Fluorinated Aliphatic Precursors

Hydrazine hydrate (B1144303) is a potent nucleophile and reducing agent capable of transforming various functional groups. This reactivity can be harnessed to prepare this compound from suitable fluorinated precursors. For instance, a carboxylic acid ester like ethyl 4,4,4-trifluorobutanoate can be converted into the corresponding acyl hydrazide by treatment with hydrazine hydrate. rsc.org This hydrazide can then be reduced to the target alkyl hydrazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). psu.edu

Reaction Scheme:

CF₃(CH₂)₂COOEt + N₂H₄ → CF₃(CH₂)₂CONHNH₂

CF₃(CH₂)₂CONHNH₂ + [Reducing Agent] → CF₃(CH₂)₃NHNH₂

Similarly, hydrazine can react with trifluoroacetimidoyl chlorides to form trifluoroacetimidohydrazides, which are versatile intermediates for synthesizing heterocyclic compounds. The condensation of hydrazine with fluorinated aldehydes or ketones is also a key step in preparing hydrazones, which can then be isolated or used in situ for further transformations like cyclizations or reductions.

Catalytic Approaches in Fluorinated Hydrazine Synthesis

Catalysis offers efficient, selective, and often more sustainable routes to fluorinated hydrazines. These methods can provide access to complex and chiral molecules that are difficult to obtain through classical synthesis.

Palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones is a prime example, allowing for the synthesis of enantioenriched chiral hydrazines with high yields and excellent enantioselectivity (up to 94% ee). psu.edu This method is applicable to a broad range of substrates, including those with alkyl chains. psu.edu

Transition-metal catalysis is also instrumental in synthesizing the hydrazone precursors themselves. researchgate.net For instance, palladium-catalyzed C-H difluoromethylation of aldehyde-derived hydrazones has been reported. researchgate.net Nickel-catalyzed photochemical C-N coupling reactions have been developed to form arylhydrazines from aryl chlorides and hydrazides, demonstrating the potential for forming N-N bonds under catalytic conditions. nih.gov

Biocatalysis, utilizing enzymes like imine reductases (IREDs), has emerged as a powerful tool for the reductive hydrazination of carbonyls. organic-chemistry.org These enzymatic methods proceed under mild conditions and can exhibit high levels of stereoselectivity, offering a green pathway to chiral fluorinated hydrazines. Another catalytic strategy involves ring-closing metathesis (RCM) to prepare fluorinated cyclic hydrazine derivatives, showcasing the versatility of modern catalytic methods.

Catalytic ApproachCatalyst TypeTransformationKey Advantage
Asymmetric Hydrogenation Palladium Complexes (e.g., [Pd(R)-DTBM-SegPhos(OCOCF₃)₂])Reduction of fluorinated hydrazonesHigh enantioselectivity for chiral hydrazines. psu.edu
Reductive Hydrazination Imine Reductases (IREDs)Condensation and reduction of carbonyls with hydrazinesGreen, mild conditions, high selectivity. organic-chemistry.org
C-N Coupling Nickel(II) ComplexesCoupling of (hetero)aryl chlorides with hydrazidesForms arylhydrazines under photochemical conditions. nih.gov
Ring-Closing Metathesis Ruthenium-based (e.g., Grubbs catalyst)Cyclization of diene-tethered hydrazinesAccess to fluorinated cyclic hydrazines.
Borrowing Hydrogen Ruthenium Tricarbonyl ComplexesAlkylation of acyl hydrazides with alcoholsAtom-economical alkylation. nih.gov

Transition Metal-Catalyzed N-N Bond Forming Reactions

Transition metal-catalyzed reactions have become a cornerstone for the efficient and selective synthesis of complex molecules, including hydrazine derivatives. A prominent strategy for forming chiral hydrazines involves the asymmetric hydrogenation of hydrazones, which serve as stable precursors. researchgate.net This method is valued for its high atomic economy and operational simplicity. researchgate.net

Various transition metals, including Palladium (Pd), Nickel (Ni), and Titanium (Ti), have been successfully employed to catalyze N-N bond formation or the synthesis of hydrazine precursors.

Palladium-Catalyzed Hydrogenation: Palladium complexes, particularly with chiral phosphine (B1218219) ligands, are effective for the enantioselective hydrogenation of fluorinated hydrazones. For instance, a catalyst system of [Pd(R)-DTBM-SegPhos(OCOCF3)2] has been shown to be highly efficient for producing chiral fluorinated hydrazines from a wide range of substrates, including those with β-aryl, γ-aryl, and alkyl chain substituents, achieving high yields and enantioselectivities up to 94%. nih.gov

Nickel-Catalyzed Hydrogenation: Nickel-based catalysts have also emerged as a powerful tool for the asymmetric hydrogenation of hydrazones. An efficient nickel-catalyzed process has been developed that yields chiral hydrazines with up to 99% yield and high enantiomeric ratios (99.4:0.6 er). researchgate.net Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that the hydrazone substrates undergo imine-enamine tautomerization during the reaction. researchgate.net

Titanium-Catalyzed Hydrohydrazination: Titanium catalysts have been developed for the hydrohydrazination of alkynes using monosubstituted hydrazines. acs.org This method allows for the clean reaction of both terminal and internal alkynes with hydrazines bearing alkyl and aryl substituents, providing a pathway to various heterocyclic structures like pyrazoles and hydropyridazines. acs.org

These catalytic systems often rely on the transformation of ketones or aldehydes into their corresponding N-tosylhydrazones, which then act as carbene precursors in cross-coupling reactions. acs.org This two-step approach significantly broadens the utility of simple carbonyl compounds in modern organic synthesis. acs.org

Catalyst SystemReaction TypeSubstrate ClassKey FindingsReference
[Pd(R)-DTBM-SegPhos(OCOCF3)2]Asymmetric HydrogenationFluorinated HydrazonesHigh yields and enantioselectivity (up to 94% ee) for a broad substrate scope. nih.gov
Nickel / Chiral LigandsAsymmetric HydrogenationHydrazonesExcellent yields (up to 99%) and enantiomeric ratios (up to 99.4:0.6 er). researchgate.net
Titanium / Ethylene Diamine-Pyrrolyl LigandHydrohydrazinationAlkynes and Monosubstituted HydrazinesCleanly hydrohydrazinates terminal and internal alkynes; enables one-pot synthesis of heterocycles. acs.org

Emerging Electrochemical Synthesis Protocols for Hydrazine Derivatives

Electrochemical synthesis is gaining traction as a sustainable and efficient alternative to traditional chemical processes. For hydrazine synthesis, electrochemical methods offer the potential to use electrons as clean oxidants, avoiding harsh reagents and reaction conditions. rsc.org A key focus has been on the oxidative N-N coupling of ammonia (B1221849) or its surrogates. nih.govosti.gov

Direct oxidative coupling of ammonia to hydrazine is challenging due to thermodynamic and kinetic hurdles. nih.govosti.gov To circumvent this, researchers have developed multi-step electrochemical strategies using ammonia surrogates, such as benzophenone (B1666685) imine. This approach, inspired by industrial methods like the Hayashi process, involves three main stages:

Condensation of ammonia with a ketone (e.g., benzophenone) to form an imine.

Oxidative coupling of the imine to form an N-N-coupled ketazine.

Hydrolysis of the ketazine to yield hydrazine and regenerate the ketone for recycling. nih.gov

Several electrochemical methods have been explored for the critical N-N coupling step:

Proton-Coupled Electron Transfer: This process can be promoted by a phosphate (B84403) base, but it has been found to have a high overpotential (η ≈ 1.6 V), making it less energy-efficient. osti.govresearchgate.net

Iodine-Mediated Reaction: An iodine-mediated pathway involves the formation of an intermediate N-I bond. This method demonstrates a significantly lower overpotential (η ≈ 470 mV) compared to the direct proton-coupled route. osti.govresearchgate.net

Copper-Catalyzed Coupling: A copper-catalyzed process that mimics the Hayashi process shows the most promising results, with a low overpotential of 390 mV. osti.govresearchgate.net

These strategies represent the first formal electrocatalytic synthesis of hydrazine from an ammonia surrogate, paving the way for more sustainable production methods. nih.gov Anodic dehydrogenative N-N homocoupling of anilines has also been reported as a direct electrochemical route to N,N′-diarylhydrazines. rsc.org

Electrochemical StrategyMediator/PromoterKey IntermediateThermodynamic Efficiency (Overpotential, η)Reference
Proton-Coupled Electron TransferPhosphate BaseBenzophenone Imine RadicalHigh (≈ 1.6 V) osti.govresearchgate.net
Iodine-Mediated N-N CouplingIodine (I2/I3-)N-Iodo Imine SpeciesLow (470 mV) osti.govresearchgate.net
Copper-Catalyzed N-N CouplingCopper (CuII/I)Copper-Imine ComplexVery Low (390 mV) osti.govresearchgate.net
Anodic DehydrogenationNone (Direct Electrolysis)Aniline Radical CationNot specified rsc.org

Stereoselective and Enantioselective Synthesis Efforts towards Chiral this compound Analogues

The synthesis of chiral fluorinated hydrazines is of significant importance for their use as building blocks in complex molecules and as organocatalysts. The primary challenge lies in controlling the stereochemistry during the synthesis, especially for substrates with less reactive alkyl chain substituents. researchgate.net

Transition metal-catalyzed asymmetric hydrogenation of fluorinated hydrazones has proven to be a general and efficient method for accessing these optically active compounds. nih.gov A notable success in this area is the use of a Palladium catalyst with a chiral bisphosphine ligand.

The catalyst system [Pd(R)-DTBM-SegPhos(OCOCF3)2] has been extensively studied for the enantioselective hydrogenation of N-benzoyl-protected fluorinated hydrazones. This method demonstrates broad substrate compatibility, effectively converting hydrazones derived from ketones with β-aryl, γ-aryl, and even simple alkyl chains into their corresponding chiral hydrazines with high yields and excellent enantioselectivities. nih.gov The reaction is typically carried out in the presence of an acid additive like trifluoroacetic acid (TFA) in a fluorinated solvent such as 2,2,2-trifluoroethanol (B45653) (TFE).

The versatility of this approach allows for the creation of a diverse library of chiral fluorinated hydrazines, which can be further transformed into other useful compounds. The absolute configuration of the products has been confirmed through methods such as single-crystal X-ray diffraction analysis.

Substrate (Fluorinated Hydrazone Precursor)CatalystConditionsYieldEnantioselectivity (ee)Reference
β-Aryl Substituted Hydrazone[Pd(R)-DTBM-SegPhos(OCOCF3)2]H2, TFA, TFEHighUp to 94%
γ-Aryl Substituted Hydrazone[Pd(R)-DTBM-SegPhos(OCOCF3)2]H2, TFA, TFEHighGood to Excellent
Alkyl Chain Substituted Hydrazone[Pd(R)-DTBM-SegPhos(OCOCF3)2]H2, TFA, TFEHighGood to Excellent researchgate.net
N-TosylhydrazoneNickel CatalystH2, AcidUp to 99%Up to 99.4:0.6 er researchgate.net

Chemical Reactivity and Mechanistic Pathways of 4,4,4 Trifluorobutyl Hydrazine

Nucleophilic Reactions and Amination Capabilities

The primary amine group in (4,4,4-Trifluorobutyl)hydrazine is a potent nucleophile, readily participating in reactions with a variety of electrophilic centers. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

This compound undergoes condensation reactions with aldehydes and ketones to form the corresponding (4,4,4-trifluorobutyl)hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is typically catalyzed by a small amount of acid. researchgate.net The mechanism involves the initial nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. core.ac.uk Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product, characterized by a C=N double bond. researchgate.netsci-hub.selibretexts.org

The formation of hydrazones is a high-yield and straightforward method. researchgate.net For instance, the reaction of 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) with hydrazine hydrate (B1144303) proceeds efficiently to form the corresponding hydrazone, which can then be reduced to the hydrazine. google.com This indicates that this compound would readily react with a wide range of carbonyl compounds.

Table 1: Representative Condensation Reactions of this compound with Carbonyl Compounds

Carbonyl CompoundProduct (Fluorinated Hydrazone)
Acetone (B3395972)2-Propanone (4,4,4-trifluorobutyl)hydrazone
BenzaldehydeBenzaldehyde (4,4,4-trifluorobutyl)hydrazone
CyclohexanoneCyclohexanone (4,4,4-trifluorobutyl)hydrazone

This table presents expected products based on the general reactivity of hydrazines.

The nucleophilic nitrogen atoms of this compound can react with various electrophilic centers, including alkylating agents. Alkylating agents are compounds that can transfer an alkyl group to a nucleophile. researchgate.net The reaction of hydrazines with alkyl halides or other alkylating agents can lead to mono- or di-substituted hydrazine derivatives. The regioselectivity of the alkylation can be influenced by the nature of the substituents on the hydrazine and the reaction conditions. Studies on trifluoroacetyl hydrazides have shown that they can be effectively alkylated with alcohols via the Mitsunobu reaction or with alkyl halides under basic conditions. The trifluoroacetyl group can then be removed to yield N'-alkyl hydrazides.

Cycloaddition and Heterocycle Formation Chemistry

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the trifluorobutyl group can enhance the biological activity and modify the physicochemical properties of the resulting heterocycles. olemiss.edu

The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of pyrazoles. nih.govresearchgate.net In this reaction, this compound would act as the dinucleophile, reacting with the two carbonyl groups of the dicarbonyl compound to form the pyrazole (B372694) ring after dehydration. Similarly, pyrazolines can be synthesized from the reaction of hydrazines with α,β-unsaturated ketones (chalcones). acs.orgyale.edu

The synthesis of trifluoromethylated pyrazoles and pyrazolines has been achieved through the divergent reaction of β-CF3-1,3-enynes with hydrazines. acs.org Depending on the hydrazine derivative used (e.g., hydrazine monohydrate, sulfonyl hydrazines, or acetyl hydrazine), different types of substituted pyrazolines and pyrazolidines can be obtained. acs.org These can be subsequently oxidized to the corresponding pyrazoles. acs.org

Table 2: Expected Heterocyclic Products from Reactions of this compound

ReactantHeterocyclic Product
Acetylacetone (a 1,3-diketone)1-(4,4,4-Trifluorobutyl)-3,5-dimethyl-1H-pyrazole
Ethyl acetoacetate (B1235776) (a β-ketoester)1-(4,4,4-Trifluorobutyl)-3-methyl-1H-pyrazol-5(4H)-one
Benzoylacetonitrile3-Amino-5-phenyl-1-(4,4,4-trifluorobutyl)-1H-pyrazole

This table presents expected products based on established methods for pyrazole synthesis.

This compound can also be employed in the synthesis of other important heterocycles such as oxadiazoles (B1248032) and triazoles.

1,3,4-Oxadiazoles: These are typically synthesized from the cyclization of N,N'-diacylhydrazines or by the oxidation of acylhydrazones. While direct reaction of this compound does not form oxadiazoles, it can be first converted to an acylhydrazide, which then serves as the key intermediate.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes involving hydrazines. A common method is the reaction of hydrazines with formamide. core.ac.uk More advanced methods include multicomponent reactions. For instance, 3-trifluoromethyl-1,2,4-triazoles have been synthesized via a metal-free multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and a formyl source. nih.gov This highlights the potential of using this compound in similar transformations to create diverse trifluoromethyl-substituted triazoles. nih.gov

Oxidation and Reduction Chemistry of the Hydrazine Moiety

The hydrazine moiety in this compound can undergo both oxidation and reduction reactions, leading to a variety of products.

The oxidation of the hydrazine can result in the formation of different products depending on the oxidizing agent used. Mild oxidation can lead to the formation of azo compounds, while stronger oxidation can cleave the N-N bond. The oxidation of hydrazones, formed from the condensation of hydrazines with carbonyls, is a key step in the Wolff-Kishner reduction.

The reduction of the hydrazine moiety typically involves the cleavage of the N-N bond to yield the corresponding amine. A prominent example of a reaction involving the reduction of a carbonyl group and the oxidation of the hydrazine moiety is the Wolff-Kishner reduction . libretexts.org In this reaction, a ketone or aldehyde is first converted to its hydrazone by reaction with hydrazine. libretexts.org Subsequent treatment with a strong base, such as potassium hydroxide, at high temperatures leads to the reduction of the carbonyl group to a methylene (B1212753) group, with the concomitant oxidation of the hydrazine to nitrogen gas. libretexts.org The mechanism involves the deprotonation of the hydrazone, followed by a series of steps leading to the formation of a carbanion and the evolution of nitrogen gas. libretexts.org

Furthermore, the N-N bond in hydrazines can be reductively cleaved to form amines using various reducing agents, such as Raney nickel or titanium(III) trichloride. For example, 2,4-bis(trifluoromethyl)benzylhydrazone can be reduced to 2,4-bis(trifluoromethyl)benzylhydrazine via catalytic hydrogenation with Pd/C. google.com

Mechanistic Investigations of Key Transformations

The presence of a highly electronegative trifluoromethyl group at the end of the butyl chain is expected to exert a considerable electron-withdrawing effect on the hydrazine moiety. This electronic influence is central to understanding the mechanistic nuances of its reactions.

Elucidation of Reaction Intermediates and Transition States

The reactions of hydrazines typically proceed through nucleophilic attack of one of the nitrogen atoms on an electrophilic center. For this compound, the nucleophilicity of the nitrogen atoms is reduced due to the electron-withdrawing nature of the trifluorobutyl group. This has significant implications for the formation and stability of reaction intermediates and transition states.

One of the most common transformations involving hydrazines is the formation of hydrazones and subsequent cyclization reactions, such as in the synthesis of pyrazoles. In the reaction of this compound with a β-dicarbonyl compound, the initial step is the nucleophilic attack of the hydrazine on one of the carbonyl carbons. This leads to the formation of a carbinolamine intermediate. The stability and subsequent reaction pathway of this intermediate are influenced by the trifluorobutyl group.

The electron-withdrawing effect of the CF3 group can influence which nitrogen atom of the hydrazine acts as the primary nucleophile and can affect the stability of charged intermediates. For instance, in the formation of pyrazoles from fluorinated β-diketones and arylhydrazines, various trifluoromethylpyrazoles and pyrazoline intermediates have been isolated and identified. researchgate.net

Table 1: Plausible Intermediates in the Reaction of this compound with a β-Dicarbonyl Compound

IntermediateStructureDescription
CarbinolamineR-C(OH)(NHNH-C4H6CF3)-R'Formed from the initial nucleophilic attack of the hydrazine on a carbonyl group.
HydrazoneR-C(=NNH-C4H6CF3)-R'Formed after dehydration of the carbinolamine intermediate.
DihydroxypyrazolidineA five-membered ring with two hydroxyl groups.A key intermediate in the cyclization to form pyrazoles, with its stability influenced by the substituents. researchgate.net

Computational studies on similar fluorinated compounds can provide insights into the transition states. For example, DFT calculations on the fluorination of allenes have been used to compute transition states for different addition pathways. researchgate.net While not directly on this compound, these studies suggest that the presence of fluorine atoms significantly impacts the activation barriers of reaction pathways. In the context of pyrazole formation, the transition state for the cyclization step would involve the intramolecular attack of the second nitrogen atom on the other carbonyl group (or its enol tautomer), and its energy would be influenced by the electronic effects of the trifluorobutyl group.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are also expected to be significantly modulated by the trifluoromethyl group. The electron-withdrawing nature of this group generally leads to a decrease in the rate of reactions where the hydrazine acts as a nucleophile, as it lowers the energy of the nitrogen lone pairs.

Kinetic studies on the decomposition of hydrazine-based fuels have shown that the structure of the hydrazine derivative has a profound impact on the reaction rates. mdpi.com For instance, the decomposition rate of monomethylhydrazine (MMH) differs from that of hydrazine. While no specific kinetic data for this compound is available, it is reasonable to predict that its reactions would exhibit different rate constants compared to non-fluorinated butylhydrazine.

Table 2: Anticipated Kinetic and Thermodynamic Effects of the Trifluoromethyl Group

ParameterExpected EffectRationale
Reaction Rate (Nucleophilic Attack) DecreasedThe electron-withdrawing CF3 group reduces the nucleophilicity of the hydrazine nitrogens.
Activation Energy Increased for nucleophilic attackA less nucleophilic reactant generally leads to a higher activation barrier.
Intermediate Stability Can be stabilized or destabilizedThe effect depends on the nature of the charge on the intermediate. Anionic intermediates may be stabilized.
Product Stability Generally increasedThe strong C-F bonds and the overall electronic properties of the CF3 group can contribute to the thermodynamic stability of the final products.

Sophisticated Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For (4,4,4-Trifluorobutyl)hydrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR is utilized to confirm its molecular structure and study its conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the butyl chain and the hydrazine (B178648) moiety. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms. Protons closer to the CF₃ group will experience deshielding and appear at a lower field. The protons of the -NH₂ group are exchangeable and may appear as a broad singlet, with its chemical shift and appearance being dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in the butyl chain will give a distinct signal. The carbon atom bonded to the three fluorine atoms (C4) will exhibit a characteristic quartet due to ¹J-coupling with the fluorine nuclei. The chemical shifts of the other carbon atoms (C1, C2, C3) will be influenced by their proximity to the electron-withdrawing CF₃ group and the hydrazine moiety. Computational prediction methods, such as those based on Density Functional Theory (DFT), can be used to estimate these chemical shifts with a reasonable degree of accuracy. nih.govnih.govrsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. acs.orgchromatographyonline.com For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal. This signal will be split into a triplet due to coupling with the adjacent methylene (B1212753) protons (H3). The chemical shift of this signal, typically referenced to an internal standard like CFCl₃, is characteristic of a trifluoromethyl group attached to an aliphatic chain. tandfonline.com

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Nucleus Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹HH1 (-CH₂-NH₂)~2.9 - 3.1tJ(H1-H2) ≈ 7-8
H2 (-CH₂-)~1.8 - 2.0m
H3 (-CH₂-CF₃)~2.2 - 2.4qtJ(H3-H2) ≈ 7-8, J(H3-F) ≈ 10-12
H (NH₂)Variable (broad s)s (broad)
¹³CC1~45 - 50
C2~20 - 25
C3~30 - 35qJ(C3-F) ≈ 25-30
C4~125 - 130qJ(C4-F) ≈ 270-280
¹⁹FCF₃~-65 to -70tJ(F-H3) ≈ 10-12

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, cross-peaks would be expected between H1 and H2, and between H2 and H3, confirming the sequence of the methylene groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between C1 and H1, C2 and H2, and C3 and H3, allowing for the direct assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. Key HMBC correlations would include those between the protons on one methylene group and the carbons of adjacent methylene groups, as well as correlations from the H3 protons to the C4 carbon of the trifluoromethyl group. This powerful technique helps to piece together the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₄H₉F₃N₂), the expected exact mass can be calculated with high precision. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. This data is crucial for confirming the molecular formula of the synthesized compound.

Expected HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₄H₁₀F₃N₂⁺143.0845

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretching of the primary amine group typically appears as a pair of bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed around 2850-2960 cm⁻¹. The strong electron-withdrawing nature of the trifluoromethyl group will result in intense C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. N-H bending vibrations are expected around 1600 cm⁻¹. researchgate.netnih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The N-N stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 1000-1150 cm⁻¹ region. nih.govchemicalbook.com The symmetric C-F stretching modes are also expected to be Raman active.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch3300 - 3400IR
C-H Stretch2850 - 2960IR, Raman
N-H Bend1590 - 1650IR
C-F Stretch1100 - 1300IR, Raman
N-N Stretch1000 - 1150Raman

X-ray Crystallography for Solid-State Structural Determination

In the event that this compound or a suitable salt, such as its hydrochloride, can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For a hydrazine derivative, understanding the hydrogen bonding network involving the -NH₂ group is of particular interest. While no crystal structure for this compound is currently available in the public domain, analysis of related fluorinated and hydrazine-containing compounds suggests the potential for complex and informative solid-state structures. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, this compound may be amenable to analysis by Gas Chromatography. The use of a polar column would likely be necessary to achieve good peak shape and resolution, given the polar nature of the hydrazine functional group. acs.org GC coupled with a mass spectrometer (GC-MS) can be used to confirm the identity of the compound and detect any volatile impurities.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis and purification of polar compounds. For a polar and fluorinated compound like this compound, reversed-phase HPLC using a C8 or C18 column with a mobile phase containing a fluorinated eluent like trifluoroethanol could provide good separation. nih.govnih.govchromatographyonline.com Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique well-suited for the retention and separation of very polar compounds. chromatographyonline.com The purity of a sample can be accurately determined by HPLC with a suitable detector, such as a UV detector if the compound possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a premier technique for separating volatile and thermally stable compounds. However, direct GC analysis of polar compounds like hydrazines can be problematic, often leading to poor peak shape and low sensitivity due to interactions with the column stationary phase. researchgate.net Consequently, a crucial step in the GC-MS analysis of this compound is its conversion into a more volatile and less polar derivative.

Derivatization Strategy

The most common approach involves the reaction of the hydrazine moiety with a carbonyl compound, such as an aldehyde or a ketone, to form a stable hydrazone. This process not only masks the polar N-H groups but also increases the molecular weight, moving the derivative into a more convenient mass range for MS detection.

Common derivatizing agents for hydrazines include:

Acetone (B3395972): Reacts with hydrazine to form a stable acetone azine. nih.gov This method is simple and uses a readily available reagent that can also serve as the solvent. sielc.com

Aromatic Aldehydes: Reagents like pentafluorobenzaldehyde (B1199891) (PFB) or ortho-phthalaldehyde (OPA) are frequently used. nih.govresearchgate.net These reagents create larger, more stable derivatives that are often highly responsive to specific detectors and can be readily extracted from aqueous samples.

For this compound, derivatization with acetone would yield 2,2'-(propane-2,2-diylidene)bis(1-(4,4,4-trifluorobutyl)hydrazine). This reaction can often be performed in-situ within the sample vial prior to analysis, simplifying the workflow. nih.gov Headspace GC-MS is a particularly sensitive technique for detecting trace levels of hydrazine by analyzing the volatile derivative in the vapor phase above the sample, which minimizes interference from non-volatile matrix components. nih.gov

Instrumentation and Research Findings

A typical GC-MS method would involve a capillary column with a mid-polarity stationary phase to effectively separate the derivative from other components. sielc.com The mass spectrometer provides definitive identification based on the derivative's unique mass spectrum and fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, where the instrument is set to detect only specific ions characteristic of the target derivative, thereby enhancing sensitivity and selectivity. researchgate.net

Below is a table summarizing hypothetical GC-MS parameters for the analysis of derivatized this compound, based on established methods for other hydrazine compounds.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

Parameter Setting Purpose
Derivatization Reagent Acetone or Pentafluorobenzaldehyde To form a volatile and thermally stable hydrazone derivative. nih.gov
Injection Mode Headspace or Split/Splitless Headspace for trace analysis; Split/Splitless for direct liquid injection. nih.gov
Injector Temperature 200 - 250 °C Ensures rapid volatilization of the derivative without thermal degradation. sielc.com
GC Column 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm, 1.4 µm film Mid-polarity column suitable for separating polar derivatives. sielc.com
Carrier Gas Helium Inert carrier gas for transporting the analyte through the column.
Oven Program Initial 50°C, ramp to 250°C at 10°C/min Provides separation of compounds based on their boiling points.
MS Interface Temp 250 - 280 °C Prevents condensation of the analyte before entering the ion source.
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique providing reproducible mass spectra.

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Full Scan for identification; SIM for high-sensitivity quantification. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of non-volatile, polar, or thermally sensitive compounds, making it an ideal method for assessing the purity and separation of this compound and its related impurities. nih.gov

Chromatographic Approaches

Two primary strategies are employed for the HPLC analysis of this compound: direct analysis using specialized columns or analysis following derivatization for use with conventional columns.

Direct Analysis with Mixed-Mode Chromatography: Due to its polarity and basic nature, this compound is poorly retained on traditional reversed-phase (C8 or C18) columns. helixchrom.com However, mixed-mode columns that incorporate both reversed-phase and ion-exchange characteristics can effectively retain polar, basic compounds. A cation-exchange column, for instance, can retain the protonated form of this compound, allowing for its direct analysis without derivatization. helixchrom.com This approach simplifies sample preparation and is often coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry, as hydrazine itself lacks a strong UV chromophore. helixchrom.com

Reversed-Phase HPLC after Derivatization: A more common approach is to derivatize the hydrazine with a reagent that imparts significant hydrophobicity and a strong UV-absorbing chromophore. nih.govrasayanjournal.co.in Reagents such as salicylaldehyde (B1680747) or p-anisaldehyde react with the hydrazine to form a hydrazone that is well-retained on standard C18 columns and easily detected by a UV detector. nih.govrasayanjournal.co.in This method is highly sensitive and robust, making it suitable for routine purity testing and quantification of low-level impurities. rasayanjournal.co.in

Research Findings and Method Parameters

Validation according to ICH guidelines is essential for any analytical method used in a regulated environment. This includes assessing specificity, linearity, precision, accuracy, and robustness to ensure the method is reliable for its intended purpose. rasayanjournal.co.in For this compound, a validated HPLC method would be capable of separating the main component from potential impurities, such as starting materials from its synthesis or degradation products.

The following tables outline hypothetical HPLC conditions for both direct and derivatized analysis of this compound.

Table 2: Illustrative HPLC Parameters for Direct Analysis of this compound

Parameter Setting Purpose
HPLC Column Mixed-Mode Cation-Exchange (e.g., Coresep 100) Retains the polar, basic analyte directly without derivatization. helixchrom.com
Mobile Phase Acetonitrile/Water with an acidic modifier (e.g., Formic Acid, TFA) Elutes the analyte from the column; the acidic modifier ensures the analyte is protonated for cation-exchange. helixchrom.com
Flow Rate 1.0 mL/min Standard flow rate for analytical HPLC.
Column Temperature 30 - 40 °C Ensures reproducible retention times.
Detection ELSD or Mass Spectrometry (MS) Suitable for detecting analytes that lack a UV chromophore. helixchrom.com

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

Table 3: Illustrative HPLC Parameters for Derivatized this compound

Parameter Setting Purpose
Derivatization Reagent Salicylaldehyde or p-Anisaldehyde Introduces a hydrophobic moiety and a UV chromophore. nih.govrasayanjournal.co.in
HPLC Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Standard column for separating non-polar to moderately polar compounds. rasayanjournal.co.in
Mobile Phase Gradient of Acetonitrile and Ammonium Dihydrogen Phosphate (B84403) Buffer Provides separation of the derivative from impurities. rasayanjournal.co.in
Flow Rate 1.0 mL/min Standard analytical flow rate. rasayanjournal.co.in
Column Temperature Ambient or 30 °C Maintains consistent chromatography.
Detection UV at an appropriate wavelength (e.g., 360 nm for salicylaldehyde derivative) Sensitive detection of the derivatized analyte. rasayanjournal.co.in

| Injection Volume | 10 µL | Typical injection volume. |

Theoretical and Computational Chemistry Studies of 4,4,4 Trifluorobutyl Hydrazine

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the electronic structure, geometry, and intrinsic properties of molecules. For a molecule like (4,4,4-Trifluorobutyl)hydrazine, these methods can provide insights into how the electron-withdrawing trifluoromethyl group influences the hydrazine (B178648) moiety.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a range of molecular properties. DFT calculations can elucidate the electronic structure of this compound, including its molecular orbital energies, electron density distribution, and electrostatic potential.

The presence of the highly electronegative fluorine atoms in the trifluoromethyl group is expected to have a significant impact on the electronic properties of the hydrazine group. This electron-withdrawing effect would likely lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower HOMO energy suggests reduced susceptibility to oxidation compared to unsubstituted hydrazine, while the LUMO energy would be lowered, potentially increasing its reactivity towards nucleophiles.

DFT calculations on fluorinated hydrazides and hydrazones have shown that the energy gap between the HOMO and LUMO can be tuned by the extent and position of fluorination. researchgate.net For this compound, the trifluoromethyl group at the end of the butyl chain would exert a strong inductive effect, pulling electron density away from the hydrazine nitrogens. This would decrease the basicity of the hydrazine group compared to hydrazine itself.

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Compounds

PropertyPredicted Trend for this compoundRationale based on Analogous Compounds
HOMO EnergyLower than hydrazineThe strong electron-withdrawing CF3 group stabilizes the HOMO.
LUMO EnergyLower than hydrazineThe inductive effect of the CF3 group lowers the energy of the LUMO.
HOMO-LUMO GapLikely larger than hydrazineThe significant stabilization of the HOMO may lead to a larger energy gap.
Dipole MomentHigher than hydrazineThe introduction of the polar C-F bonds will increase the overall molecular dipole moment.
Basicity (pKb)Higher (less basic) than hydrazineThe electron-withdrawing CF3 group reduces the electron density on the nitrogen atoms, making them less available for protonation.

Note: The values in this table are qualitative predictions and would require specific DFT calculations on this compound for quantitative validation.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular geometry and reactivity. xmu.edu.cnyoutube.com For this compound, ab initio calculations would be crucial for accurately determining bond lengths, bond angles, and dihedral angles.

The geometry of the hydrazine moiety is characterized by the N-N bond length and the pyramidal geometry around the nitrogen atoms. In this compound, the N-N bond length is expected to be slightly shorter than in hydrazine due to the inductive effect of the trifluorobutyl group. The C-N bond connecting the butyl chain to the hydrazine group would also be influenced by the trifluoromethyl group.

Ab initio studies on perfluoroalkanes have provided detailed insights into the conformational preferences and torsional energy barriers in fluorinated chains. researchgate.net These findings are directly relevant to predicting the geometry of the trifluorobutyl group in the target molecule.

Reactivity predictions from ab initio calculations would involve mapping the potential energy surface for various reactions. For instance, the N-H bond dissociation energies could be calculated to assess the radical stability. Furthermore, the proton affinity could be computed to quantify the basicity of the nitrogen atoms. High-level ab initio methods, such as coupled-cluster theory, could provide benchmark data for calibrating more computationally efficient methods like DFT.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations allow for the exploration of the conformational landscape and reaction dynamics of molecules over time.

Conformational analysis of similar fluorinated alkanes has shown a preference for specific dihedral angles due to a combination of steric and electronic effects, including hyperconjugation. nih.gov The bulky trifluoromethyl group will likely impose significant steric constraints on the conformational freedom of the butyl chain. The most stable conformers would be those that minimize steric repulsion between the trifluoromethyl group and the hydrazine moiety.

The rotation around the N-N bond in hydrazine is known to have a relatively low energy barrier. In this compound, the substitution of a hydrogen atom with the bulky trifluorobutyl group will likely increase this rotational barrier. The energy landscape would feature multiple local minima corresponding to different staggered conformations of the butyl chain and different orientations of the lone pairs on the nitrogen atoms.

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound and to characterize the transition states associated with these pathways. researchgate.netarxiv.org Given the presence of the hydrazine moiety, reactions such as oxidation, protonation, and nucleophilic substitution at the nitrogen atoms are of interest.

The reaction of hydrazines with radicals, such as the hydroxyl radical, has been studied computationally, revealing complex reaction pathways including hydrogen abstraction and addition/elimination mechanisms. researchgate.net For this compound, the trifluoromethyl group would influence the regioselectivity of such reactions. Hydrogen abstraction could occur from either of the nitrogen atoms or from the butyl chain, and the relative activation barriers for these processes could be determined through transition state calculations.

Furthermore, the decomposition pathways of this compound could be investigated. The N-N bond is often the weakest bond in hydrazine derivatives, and its cleavage is a key step in their decomposition. The presence of the trifluorobutyl group may alter the energetics of this bond cleavage compared to unsubstituted hydrazine.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to aid in the experimental identification and characterization of a molecule.

Predicted vibrational frequencies, obtained from DFT or ab initio calculations, can be compared with experimental infrared (IR) and Raman spectra. The characteristic vibrational modes of the C-F bonds in the trifluoromethyl group would appear at specific frequencies, providing a clear spectroscopic signature. The N-H stretching and bending vibrations of the hydrazine moiety would also be present, although their frequencies might be shifted due to the electronic influence of the trifluorobutyl group.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated. The ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra of this compound would provide a wealth of structural information. The chemical shift of the fluorine atoms would be particularly sensitive to the electronic environment, and the coupling between the fluorine and hydrogen atoms would provide through-bond connectivity information.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become an indispensable tool for structural elucidation and confirmation. For this compound, a computational study would typically involve geometry optimization of the molecule's various conformers followed by the calculation of nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

The predicted shielding constants are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the modeling of the solvent environment.

A comprehensive computational analysis would generate data similar to that presented in the hypothetical table below. This table would allow for a direct comparison between predicted and, if available, experimental chemical shifts, aiding in the definitive assignment of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
H (N-H) Data not available
H (α-CH₂) Data not available
H (β-CH₂) Data not available
C (α) Data not available
C (β) Data not available
C (γ) Data not available
C (δ) Data not available
F Data not available

Note: The values in this table are placeholders and would be populated by data from a specific computational study.

Vibrational Frequency Calculations and Spectral Interpretation

Computational vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands to the corresponding molecular motions, such as stretching, bending, and torsional modes.

For this compound, such calculations would elucidate the vibrational modes associated with the N-H and N-N bonds of the hydrazine moiety, the C-H bonds of the butyl chain, and the C-F bonds of the trifluoromethyl group. The trifluoromethyl group, in particular, would be expected to exhibit strong, characteristic absorption bands in the IR spectrum.

The computed frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical level. A detailed study would present these calculated frequencies and their corresponding assignments in a table, facilitating the analysis of experimental spectra.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch Data not available
N-N Stretch Data not available
C-H Stretch Data not available
C-F Stretch (asymmetric) Data not available
C-F Stretch (symmetric) Data not available
NH₂ Scissoring Data not available
CH₂ Bending Data not available

Note: The values in this table are placeholders and would be populated by data from a specific computational study.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by intermolecular forces. The hydrazine group is capable of acting as both a hydrogen bond donor (the N-H protons) and acceptor (the lone pairs on the nitrogen atoms). The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can participate in dipole-dipole and London dispersion forces.

A computational investigation into the intermolecular interactions of this compound would likely involve the study of dimeric or larger clusters of the molecule to identify the most stable interaction geometries and quantify the strength of these interactions.

Furthermore, solvation effects play a critical role in the conformational preferences and reactivity of molecules. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and its influence on the properties of the solute molecule. For this compound, studying its behavior in various solvents of differing polarity would provide insights into its solubility and conformational equilibrium in solution. The results of such studies would be crucial for understanding its behavior in a chemical or biological environment.

Applications in Advanced Organic Synthesis and Materials Science

Reagent in Fine Chemical Synthesis

The utility of (4,4,4-Trifluorobutyl)hydrazine in fine chemical synthesis lies in its ability to introduce the trifluorobutyl group into more complex molecular architectures. This is particularly relevant in the synthesis of pharmacologically active compounds and specialty chemicals.

The primary application of this compound is as a nucleophilic reagent for the introduction of the 4,4,4-trifluorobutyl group. This is often achieved through the formation of hydrazones, which can then be further transformed. A notable example is the synthesis of chiral fluorinated hydrazines through the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones. While this study does not exclusively use this compound, the methodology is broadly applicable to hydrazines and demonstrates a pathway to chiral compounds containing a fluorinated alkyl chain.

The synthesis of intermediates for pharmaceuticals is a key area of application. For instance, the compound N'-(4,4,4-trifluorobutyl)hydrazine-carboxylic acid tert-butyl ester has been reported as an intermediate in the synthesis of more complex molecules, highlighting the use of protected forms of this compound in multi-step synthetic sequences. googleapis.com

Furthermore, the dihydrochloride (B599025) salt of this compound has been characterized, indicating its stability and availability for synthetic transformations. google.comgoogle.com This salt can be used in reactions where the free base is generated in situ.

The 4,4,4-trifluorobutyl group has been successfully incorporated into heterocyclic scaffolds, which are prevalent in medicinal chemistry. For example, a 4,4,4-trifluorobutyl-substituted aminopyrazoline derivative has been synthesized, showcasing the integration of this moiety into a biologically relevant structure. nih.gov

Table 1: Examples of Molecules Synthesized Using this compound or its Precursors

Compound Name Synthetic Application Reference
N'-(4,4,4-trifluorobutyl)hydrazine-carboxylic acid tert-butyl ester Intermediate in multi-step synthesis googleapis.com
This compound dihydrochloride Stable salt for synthetic transformations google.comgoogle.com
4,4,4-trifluorobutyl-substituted aminopyrazoline Introduction of the trifluorobutyl group into a heterocyclic scaffold nih.gov

The hydrazine (B178648) moiety in this compound allows for its participation in various stereoselective and regioselective reactions. The formation of pyrazoles from β-diketones and hydrazines is a classic example of a regioselective cyclization. While direct studies with this compound are not extensively documented in publicly available literature, the principles of such reactions are well-established. The reaction of a 1,3-dicarbonyl compound with this compound would be expected to yield two regioisomeric pyrazoles, with the regioselectivity influenced by the steric and electronic nature of the substituents on the dicarbonyl compound and the reaction conditions.

The development of chiral fluorinated hydrazines via asymmetric hydrogenation of hydrazones demonstrates a key stereoselective transformation. Applying this methodology to a hydrazone derived from this compound would provide a route to enantiomerically enriched compounds containing the 4,4,4-trifluorobutyl group.

Precursor for Advanced Fluorinated Materials

The unique properties of the trifluoromethyl group make the 4,4,4-trifluorobutyl moiety an attractive component for advanced materials. This compound can serve as a precursor for the synthesis of such materials.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a common application, it can be used to synthesize monomers that are subsequently polymerized. For example, the hydrazine group can be transformed into other functional groups suitable for polymerization reactions.

Research on fluorinated monomers and polymers has demonstrated the value of incorporating trifluoromethyl groups. For instance, studies on the polymerization of olefins containing a trifluoromethyl group insulated from the double bond have been conducted. dss.go.th Monomers derived from this compound could potentially be designed for similar polymerization strategies.

The development of hydrophobic and fouling-release coatings often utilizes fluorinated precursors. Trifluorobutyl-trimethoxysilane has been used to create fluorinated coatings with hydrophobic properties. mdpi.com While not directly involving the hydrazine, this highlights the utility of the trifluorobutyl group in materials science, suggesting that monomers derived from this compound could find similar applications.

This compound is a valuable precursor for a range of functional fluoroalkylated organic compounds. The reaction of hydrazines with various electrophiles can lead to a diverse array of products. For example, the synthesis of phthalazinones, a class of compounds with pharmaceutical interest, can be achieved from aryl hydrazines. nih.govresearchgate.net Aryl hydrazines can be synthesized through the substitution of aryl halides with hydrazine, a reaction in which a fluorinated hydrazine could potentially participate.

The synthesis of fluorinated amide derivatives has been achieved through a radical N-perfluoroalkylation–defluorination pathway, showcasing the versatility of fluorinated amine intermediates. acs.org This suggests that this compound could be a starting point for generating a variety of functionalized fluoroalkylated molecules through diverse reaction pathways.

Role in Catalyst Design and Development (if applicable as a ligand or additive)

The use of hydrazine derivatives as ligands in transition metal catalysis is an area of active research. The nitrogen atoms of the hydrazine moiety can coordinate to metal centers, and the substituents on the hydrazine can be tailored to influence the catalytic activity and selectivity.

While there are no specific reports in the searched literature detailing the use of this compound as a ligand or additive in catalysis, the general principles of catalyst design suggest its potential. The electron-withdrawing nature of the 4,4,4-trifluorobutyl group could modulate the electronic properties of a metal center when the hydrazine is used as a ligand. This could be beneficial in reactions where an electron-deficient metal center is desired.

Furthermore, hydrazine and its derivatives have been used in catalyst preparation. For example, FeO(OH)@C nanoparticles have been used to catalyze the hydrazine substitution of p-nitro-aryl fluorides. nih.govresearchgate.net While this compound is not the catalyst itself in this case, it demonstrates the interplay between hydrazines and catalytic systems.

Q & A

Q. What are the optimal synthetic methodologies for (4,4,4-Trifluorobutyl)hydrazine, and how can purity be ensured?

The synthesis of fluorinated hydrazine derivatives typically involves controlled reaction conditions to prevent degradation. For example, inert atmospheres (e.g., nitrogen or argon) and temperature regulation (e.g., 0–5°C for sensitive intermediates) are critical to minimize side reactions and oxidation . Purification steps, such as recrystallization from ethanol or chromatography, are recommended to achieve >97% purity, as demonstrated in analogous hydrazine syntheses .

Q. Which analytical techniques are most effective for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm trifluorobutyl group integration and hydrazine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C4H10F3N2\text{C}_4\text{H}_{10}\text{F}_3\text{N}_2) and isotopic patterns .
  • X-ray Crystallography : For structural elucidation of crystalline derivatives, as applied to similar hydrazine hydrochlorides .

Advanced Research Questions

Q. How does this compound participate in catalytic decomposition for hydrogen production, and what factors influence its efficiency?

Hydrazine derivatives decompose via pathways influenced by catalysts and reaction phases. Computational studies suggest that fluorinated substituents alter activation barriers in rate-determining steps (e.g., cycloreversion in metathesis reactions) . Nickel-based catalysts, optimized for hydrazine decomposition, show promise for selective H2\text{H}_2 generation, with solvent-free conditions enhancing efficiency by reducing interference .

Q. What molecular interactions drive the biological activity of this compound, and how can these be experimentally validated?

Fluorinated hydrazines often form covalent bonds with biological targets (e.g., enzymes or receptors). In vitro assays, such as fluorescence quenching or isothermal titration calorimetry (ITC), can quantify binding affinities . Stability studies under physiological conditions (e.g., pH 7.4, 37°C) are essential to assess temporal effects on activity, as degradation products may confound results .

Q. How do computational models predict the reactivity of this compound in organic transformations?

Density functional theory (DFT) calculations reveal that trifluorobutyl groups stabilize transition states through electron-withdrawing effects, lowering activation energies in cycloaddition reactions . Comparative studies with non-fluorinated analogs highlight the role of fluorine in enhancing electrophilicity, which can be experimentally validated via kinetic profiling .

Key Considerations for Experimental Design

  • Contradictions in Data : Fluorinated hydrazines may exhibit divergent reactivity in solution vs. vapor phases due to solvent interactions .
  • Safety Protocols : Handle with strict PPE (gloves, fume hood) due to potential toxicity, as noted for structurally similar hydrazines .

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